2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

Beschreibung

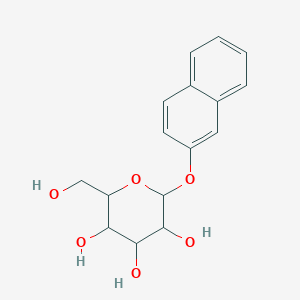

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHKPYATGMFFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33993-25-8 | |

| Record name | 2-Naphthyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033993258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A-Z Guide to 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol: Synthesis and Characterization

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol, a model aryl β-D-glycoside. Given that this specific molecule is not extensively documented, this paper outlines a robust and well-established synthetic strategy based on the Koenigs-Knorr reaction, leveraging the glycosylation of 2-naphthol with a protected glucose donor. We delve into the mechanistic reasoning behind the choice of reagents and reaction conditions, offering field-proven insights for researchers in medicinal chemistry and chemical biology. The guide provides detailed, step-by-step protocols for the synthesis of the per-acetylated intermediate and its subsequent quantitative deprotection via Zemplén deacetylation. Furthermore, a rigorous multi-technique approach to the structural elucidation and purity assessment of the final compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC). This document is intended to serve as an authoritative resource for scientists engaged in the synthesis of aryl glycosides and related compounds for drug development and biochemical studies.

Introduction and Strategic Overview

Aryl glycosides, which feature a sugar moiety linked to an aromatic aglycone, are a significant class of compounds with diverse applications. They are found in numerous natural products and are pivotal in drug development, often serving as prodrugs or as substrates for glycosidase enzymes.[1] The title compound, 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol, structurally identified as a derivative of 2-naphthyl-β-D-glucopyranoside, combines a fluorescent naphthalene group with a polar glucose unit. This structure makes it an excellent candidate for use as a fluorogenic substrate for β-glucosidase activity assays or as a scaffold for developing targeted therapeutic agents.[2][3]

The primary challenge in synthesizing such molecules lies in the stereoselective formation of the glycosidic bond. The Koenigs-Knorr reaction, first reported in 1901, remains one of the most reliable and oldest methods for achieving this transformation.[4][5] Our strategy employs this classic reaction, which involves the coupling of a glycosyl halide with an alcohol—in this case, 2-naphthol.

Retrosynthetic Analysis

A logical retrosynthetic analysis guides our synthetic plan. The target molecule can be disconnected at the glycosidic C-O bond, leading back to 2-naphthol and a suitable glucose derivative. To ensure stereocontrol and prevent unwanted side reactions at the hydroxyl groups of the glucose, a protected form is required. Acetobromoglucose (per-O-acetylated α-D-glucopyranosyl bromide) is an ideal glycosyl donor. The acetyl groups at C2 provide "neighboring group participation," which directs the incoming nucleophile (2-naphthol) to the opposite face, ensuring the formation of the desired 1,2-trans (β) glycoside.[5] The final step is a simple deprotection to unmask the hydroxyl groups.

Figure 1 . Retrosynthetic pathway for the target molecule.

Synthesis Methodology

The synthesis is a two-step process: (1) the stereoselective glycosylation of 2-naphthol, and (2) the global deprotection of the acetyl groups.

Step 1: Koenigs-Knorr Glycosylation of 2-Naphthol

The Koenigs-Knorr reaction involves the substitution of a glycosyl halide with an alcohol, promoted by a heavy metal salt.[4][6] In its classic form, silver carbonate is used as a promoter.[5] The promoter's role is to abstract the bromide, generating a reactive oxocarbenium ion intermediate. The neighboring acetyl group at the C2 position of the glucose ring forms a cyclic dioxolanium ion, which blocks the α-face. Consequently, the 2-naphthol nucleophile can only attack from the β-face, leading to the desired 1,2-trans product with high stereoselectivity.[4]

Detailed Experimental Protocol:

-

Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2-naphthol (1.0 equiv.) and freshly activated 4Å molecular sieves.

-

Solvent & Reagents: Add anhydrous dichloromethane (DCM) as the solvent, followed by silver (I) carbonate (1.5 equiv.). The mixture is stirred in the dark.

-

Glycosyl Donor Addition: Dissolve acetobromoglucose (1.2 equiv.) in anhydrous DCM and add it dropwise to the stirring reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 2-naphthol spot and the appearance of a new, higher Rf product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts and molecular sieves. The Celite pad is washed with additional DCM.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the pure tetra-O-acetyl-2-naphthyl-β-D-glucopyranoside as a white solid.

Step 2: Zemplén Deacetylation

The removal of the acetyl protecting groups is achieved under mild, basic conditions using a catalytic amount of sodium methoxide in methanol.[7][8] This classic transesterification reaction, known as the Zemplén deacetylation, is highly efficient and typically proceeds to completion with near-quantitative yields.[8] The mechanism involves the methoxide ion attacking the acetyl carbonyl groups, leading to the formation of methyl acetate and the deprotected glucoside.[9]

Detailed Experimental Protocol:

-

Dissolution: Dissolve the purified, acetylated compound (1.0 equiv.) from Step 1 in dry methanol in a round-bottom flask under argon.[7]

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equiv. of a 1 M solution in methanol).[7]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir. Monitor the reaction by TLC until the starting material is completely consumed.[7] The product is significantly more polar and will have a much lower Rf.

-

Neutralization: Once complete, neutralize the reaction by adding a small amount of Amberlite IR120 (H+) ion-exchange resin until the pH of the solution is neutral (pH ~7).[7]

-

Purification: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure. The resulting residue is the final product, 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol. If necessary, further purification can be achieved by recrystallization or silica gel chromatography using a more polar solvent system (e.g., DCM/methanol).

Figure 2 . Step-by-step synthetic workflow diagram.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide key information. The most diagnostic signal is the anomeric proton (H-1) of the glucose unit. For a β-glycoside, this proton appears as a doublet with a large coupling constant (J ≈ 7-8 Hz) due to its axial-axial relationship with H-2.[10] The aromatic protons of the naphthalene ring will appear in the downfield region (~7.2-8.0 ppm), while the sugar protons will be in the ~3.4-5.5 ppm range. The disappearance of the sharp singlets from the acetyl methyl groups (~2.0 ppm) confirms successful deprotection.

-

¹³C NMR: The carbon NMR spectrum will show the presence of all 16 carbon atoms. The anomeric carbon (C-1) is a key indicator, typically appearing around 100-104 ppm for a β-O-glycoside. The naphthalene carbons will resonate in the ~110-135 ppm region.

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF) is used to confirm the elemental composition of the molecule. The experimentally determined mass should match the calculated exact mass of the molecular ion (e.g., [M+Na]⁺) to within a few parts per million (ppm), confirming the molecular formula C₁₆H₁₈O₆.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile), a pure sample should exhibit a single, sharp peak. Purity is typically reported as a percentage based on the peak area.

Data Summary

The following table summarizes the expected analytical data for the final product.

| Analytical Technique | Parameter | Expected Value / Observation |

| ¹H NMR (in D₂O) | Anomeric Proton (H-1) | Doublet, δ ≈ 4.9-5.1 ppm, J ≈ 7-8 Hz |

| Aromatic Protons | Multiplets, δ ≈ 7.2-8.0 ppm | |

| Sugar Protons (H-2 to H-6) | Multiplets, δ ≈ 3.4-4.0 ppm | |

| ¹³C NMR (in D₂O) | Anomeric Carbon (C-1) | δ ≈ 102-104 ppm |

| Naphthalene Carbons | δ ≈ 110-135 ppm | |

| Sugar Carbons (C-2 to C-6) | δ ≈ 60-80 ppm | |

| HRMS (ESI) | [M+Na]⁺ Calculated for C₁₆H₁₈O₆Na | m/z 329.0996 |

| [M+Na]⁺ Found | Within ± 5 ppm of calculated value | |

| HPLC | Purity (at 254 nm) | > 95% |

Conclusion

This guide has detailed a reliable and well-precedented strategy for the synthesis and characterization of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol, a representative aryl β-D-glycoside. By employing a classic Koenigs-Knorr glycosylation followed by a Zemplén deacetylation, the target compound can be obtained in high purity and with excellent stereocontrol. The described protocols and characterization methods provide a solid foundation for researchers to produce and validate this and structurally similar molecules for applications in drug discovery and chemical biology. The emphasis on mechanistic understanding and detailed procedural steps ensures that this guide is not merely a recipe but a transferable scientific protocol.

References

-

National Center for Biotechnology Information (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). Available at: [Link]

-

Chemistry Online (2023). Zemplén deacetylation. Available at: [Link]

-

Wikipedia (2023). Koenigs–Knorr reaction. Available at: [Link]

-

Wikipedia (2024). Helferich method. Available at: [Link]

-

Royal Society of Chemistry (2014). Green Chemistry. Available at: [Link]

-

ResearchGate (1992). Helferich method. Available at: [Link]

-

Arkivoc (2001). C-Glycosylation of naphthols using glucosyl donors. Available at: [Link]

-

ResearchGate (2018). Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone. Available at: [Link]

-

National Center for Biotechnology Information (2021). Figure 1: [Removal of acetyl groups under Zemplén conditions.]. Available at: [Link]

-

Chemeurope.com (2023). Koenigs-Knorr reaction. Available at: [Link]

-

ResearchGate (2000). Structural characterization of β-D-(1 → 3, 1 → 6)-linked glucans using NMR spectroscopy. Available at: [Link]

-

ASM Journals (2002). Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. Available at: [Link]

-

G-Biosciences (2024). 2-Naphthyl-alpha-D-glucopyranoside. Available at: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. 2-Naphthyl b-D-glucopyranoside monohydrate | 6044-30-0 | EN06885 [biosynth.com]

- 3. 2-Naphthyl-alpha-D-glucopyranoside [gbiosciences.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Koenigs-Knorr_reaction [chemeurope.com]

- 6. bldpharm.com [bldpharm.com]

- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: Bridging Structure and Function in Naphthalene Glycoside Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Naphthalene Glycosides

Naphthalene glycosides represent a burgeoning class of natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These molecules are characterized by a lipophilic naphthalene aglycone core attached to a hydrophilic sugar moiety. This amphipathic nature creates a unique and challenging physicochemical profile that is paramount to their function as potential therapeutic agents. For researchers in drug development, a thorough understanding and precise measurement of these properties are not merely academic exercises; they are critical determinants of a compound's ultimate success or failure.

This guide provides a comprehensive framework for the systematic physicochemical evaluation of novel naphthalene glycosides. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols. It is designed to empower researchers to generate robust, reliable data that will confidently guide lead optimization, formulation development, and preclinical evaluation.

Part 1: The Non-Negotiable Prerequisite: Unambiguous Structural Elucidation

Before any meaningful physicochemical property can be measured, the precise chemical structure of the novel compound must be unequivocally confirmed. An error in structural assignment will invalidate all subsequent data. The synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy is the gold standard for this process.

Molecular Formula and Mass Verification via Mass Spectrometry (MS)

The initial step is to determine the compound's exact mass and deduce its molecular formula. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the preferred method.[1][2]

-

Expertise & Causality: ESI is a soft ionization technique, which is crucial for fragile molecules like glycosides as it minimizes fragmentation and preserves the molecular ion. Obtaining a high-resolution mass (typically to four or five decimal places) allows for the use of formula calculators to generate a unique and unambiguous molecular formula, a critical first step in dereplication and novelty confirmation.[2]

Definitive Structural Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete three-dimensional structure of a naphthalene glycoside.[3][4] A suite of 1D and 2D experiments is required to piece the molecular puzzle together.

-

¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework, revealing the number and types of protons and carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin systems within the naphthalene and sugar rings independently.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons (¹H-¹³C), definitively assigning the carbon resonance for each proton.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of compounds. It reveals long-range (2-3 bond) correlations between protons and carbons.[5][6]

The Trustworthiness Pillar: Pinpointing the Glycosidic Linkage The key to confirming the structure of a naphthalene glycoside lies in identifying the HMBC correlation between the anomeric proton (H-1') of the sugar and the carbon on the naphthalene ring to which it is attached.[5][7] The absence of this specific correlation indicates an incorrect structural assignment. For example, a correlation from the anomeric proton of a glucose moiety to a carbon signal at ~158 ppm on the naphthalene core would confirm an O-glycosidic bond at that position.

Caption: Workflow for unambiguous structural elucidation.

Part 2: Quantifying Drug-Like Behavior: Core Physicochemical Protocols

With a confirmed structure, the focus shifts to quantifying the properties that will govern the molecule's behavior in a biological system.

Aqueous Solubility (Thermodynamic)

Rationale: Poor aqueous solubility is a primary cause of failure for promising drug candidates. It limits oral bioavailability and can cause inconsistent results in biological assays.[8] Thermodynamic solubility, which measures the equilibrium concentration of a saturated solution, is the gold standard for these measurements.[9][10]

Protocol: The Self-Validating Shake-Flask Method

-

Preparation: Add an excess of the solid naphthalene glycoside (enough to ensure undissolved solid remains at the end) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours.

-

Trustworthiness Check: To ensure equilibrium has been reached, a parallel set of samples should be agitated for 48 hours. The measured solubility at 24h and 48h should agree within a narrow margin (e.g., ±5%).[11]

-

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Then, separate the undissolved solid from the saturated supernatant. This is a critical step to avoid artificially high results.

-

Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Method B (Filtration): Use a low-binding filter (e.g., PVDF) to filter the supernatant. The first few drops should be discarded to saturate any binding sites on the filter.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent into a calibrated range and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS.[8]

-

Calculation: Calculate the solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor.

Lipophilicity (logP & logD)

Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is expressed as the logarithm of the partition coefficient (logP for neutral species) or distribution coefficient (logD for a specific pH where the compound may be ionized).[12]

Protocol: RP-HPLC Method for High-Throughput logP Estimation

While the shake-flask method is the OECD gold standard, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is faster, consumes less material, and is more amenable to screening.[13][14]

-

System Setup: Use a C18 or similar reversed-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of 5-7 standard compounds with known logP values that bracket the expected logP of the naphthalene glycoside. Inject each standard and record its retention time (t_R).

-

Analysis: Dissolve the test compound in the mobile phase and inject it under the identical chromatographic conditions, recording its retention time.

-

Calculation:

-

Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot the known logP values of the standards against their calculated log k values.

-

Perform a linear regression to generate a calibration curve.

-

Use the equation of the line to calculate the logP of the novel naphthalene glycoside from its measured log k value.[12]

-

Expertise Insight: This method measures log k, a chromatographic hydrophobicity index, which is highly correlated with logP. It is crucial that the standards are structurally diverse to ensure a robust calibration curve.[15]

-

| Property | Method | Rationale | Typical Output |

| Solubility | Thermodynamic Shake-Flask | Determines equilibrium concentration; gold standard for bioavailability assessment. | µg/mL or µM |

| Lipophilicity | RP-HPLC (log k vs logP) | High-throughput estimation of membrane permeability potential. | logP (unitless) |

| Ionization | Potentiometric Titration | Defines charge state at physiological pH, impacting multiple ADME properties. | pKa value(s) |

| Stability | pH-Rate Profile (HPLC) | Assesses degradation kinetics in GI-relevant conditions; identifies liabilities. | Half-life (t_½) in hours |

| Table 1: Summary of Core Physicochemical Property Measurements. |

Ionization Constant (pKa)

Rationale: Over 70% of marketed drugs are ionizable.[16] The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. This property profoundly influences solubility, absorption, distribution, and target binding.[17] Naphthalene glycosides may have ionizable phenolic hydroxyls or other acidic/basic functional groups on the aglycone.

Protocol: Potentiometric Titration

This is a high-precision technique for determining pKa values.[18]

-

Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[19] If solubility is low, a co-solvent like methanol can be used, and the aqueous pKa is determined by extrapolation.[16]

-

System Calibration: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with high-pH measurements. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by identifying the inflection point on the first derivative plot (ΔpH/ΔV vs. V).[17]

Chemical Stability

Rationale: A compound must be sufficiently stable to survive the pH extremes of the gastrointestinal tract (pH 1-2 in the stomach, 6-8 in the intestine) to be orally bioavailable. The glycosidic bond, in particular, can be susceptible to acid hydrolysis. A pH stability assay provides critical data on a compound's degradation kinetics.

Protocol: pH Stability Assay by HPLC

-

Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 1.2, 6.8, 7.4). Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile).

-

Incubation: Spike the stock solution into each buffer to a final concentration of ~5-10 µM (ensure the final organic solvent concentration is low, <1%). Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Sampling & Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution. Quench the reaction if necessary (e.g., by neutralizing the pH or mixing with cold acetonitrile). Analyze the concentration of the remaining parent compound by a validated, stability-indicating HPLC method.[20]

-

Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line is the degradation rate constant (k). The half-life (t_½) can then be calculated using the equation: t_½ = 0.693 / k.

Part 3: Integrating In Silico Prediction with Experimental Reality

In modern drug discovery, computational tools are used to predict physicochemical properties before a compound is even synthesized, allowing for early-stage filtering and prioritization.

The Role of In Silico Screening

Web-based tools like SwissADME provide instantaneous predictions for a wide range of properties including logP, solubility, and drug-likeness parameters (e.g., Lipinski's Rule of Five).[21][22]

-

Expertise & Causality: These predictions are based on the compound's 2D structure and use algorithms trained on large datasets of known molecules. While they are not a substitute for experimental data, they are invaluable for triaging large numbers of virtual compounds. A key output is the "Bioavailability Radar," which provides a rapid visual assessment of drug-likeness across six key physicochemical spaces.[23] The "BOILED-Egg" model is another powerful visualization that predicts passive gastrointestinal absorption and blood-brain barrier penetration.[21]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. news-medical.net [news-medical.net]

- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Principles of Structural Analysis and Sequencing of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. scispace.com [scispace.com]

- 21. SwissADME [swissadme.ch]

- 22. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sciensage.info [sciensage.info]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol, a complex glycosidic molecule. As a molecule of interest to researchers in drug development and natural product chemistry, its unambiguous characterization is paramount. This document moves beyond rote procedural descriptions, offering a narrative grounded in the principles of analytical chemistry. It explains the causality behind experimental choices in Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating predictive data with established methodologies, this guide serves as a robust resource for scientists seeking to confirm the identity, purity, and structure of this and similar naphthalene glycosides.

Introduction and Molecular Overview

The target analyte, 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol, presents a fascinating analytical challenge. Its structure comprises a polyhydroxylated, saturated oxane ring (a sugar-like moiety) linked via an O-glycosidic bond to a naphthalen-2-ol aglycone. The presence of multiple stereocenters on the oxane ring, numerous hydroxyl groups, and a rigid aromatic system necessitates a multi-faceted analytical approach for complete characterization.

Key Molecular Features:

-

Aromatic System: A disubstituted naphthalene ring, which will exhibit characteristic signals in NMR and FT-IR.

-

Glycosidic Linkage: An ether bond connecting the anomeric carbon of the oxane ring to the phenolic oxygen of the naphthalene moiety. This bond is a key target for fragmentation in mass spectrometry.[1][2]

-

Polyhydroxylated System: Four hydroxyl groups on the oxane ring and one on the hydroxymethyl substituent. These groups heavily influence the molecule's polarity and are key identifiers in FT-IR. Their exchangeable protons present a unique challenge and opportunity in NMR spectroscopy.[3][4]

The primary objective of this guide is to establish a self-validating workflow, where data from each spectroscopic technique corroborates the others, leading to an unambiguous structural assignment.

Mass Spectrometry: Determining Molecular Integrity and Connectivity

Mass spectrometry serves as the initial checkpoint, providing the molecular weight and crucial fragmentation data that reveals the core connectivity of the aglycone and the sugar moiety.

Expertise in Action: Selecting the Right Ionization Technique

For a polar, thermally labile molecule like our target compound, Electrospray Ionization (ESI) is the superior choice over harsher methods.[5][6][7][8] ESI is a soft ionization technique that generates intact molecular ions from solution, minimizing in-source fragmentation and providing a clear molecular weight.[5][6][8][9] We will operate in both positive and negative ion modes to gather complementary structural information.[1]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve 1-2 mg of the analyte in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The acid/base facilitates protonation or deprotonation, respectively.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative). This high voltage is necessary to generate charged droplets from the sample solution.[5]

-

Nebulizing Gas (N₂): Set to a pressure that ensures a stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 300 °C) sufficient to desolvate the ions without causing thermal degradation.

-

-

Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-1000. For fragmentation studies, perform tandem MS (MS/MS) experiments by isolating the precursor ion and applying collision-induced dissociation (CID).

Predicted Results and Interpretation

The molecular formula is C₁₇H₂₀O₇, with a monoisotopic mass of 336.1209 Da.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 337.1287 | Protonated molecular ion. The primary indicator of molecular weight. |

| [M+Na]⁺ | 359.1106 | Sodium adduct, commonly observed with ESI and confirms the molecular weight.[10] |

| [M-H]⁻ | 335.1132 | Deprotonated molecular ion. |

| Y₀⁺ (Aglycone+H)⁺ | 145.0653 | Result of the characteristic cleavage of the O-glycosidic bond, yielding the protonated naphthalene-2,6-diol aglycone.[1] |

| [M+H - 178]⁺ | 159.0653 | Corresponds to the sugar moiety fragment [C₆H₁₁O₅]⁺, resulting from the same glycosidic cleavage. |

The most significant fragmentation observed in MS/MS of O-glycosides is the cleavage of the glycosidic bond.[1][2] The detection of the aglycone fragment (Y₀⁺) at m/z 145.0653 would provide powerful evidence for the proposed core structure.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, acting as a crucial validation step.

Expertise in Action: Choosing the Sampling Method

While KBr pellets can provide high-quality transmission spectra, they are labor-intensive and highly susceptible to moisture, which can obscure the critical O-H stretching region.[11][12][13][14] Attenuated Total Reflectance (ATR) is the preferred method for this compound.[11][12] It requires minimal sample preparation, is faster, and analyzes the sample directly, providing a clean and reproducible spectrum.[11][14]

Experimental Protocol: ATR-FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropyl alcohol and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction on the resulting spectrum to produce a spectrum that more closely resembles a traditional transmission spectrum.

Predicted Spectrum and Interpretation

The FT-IR spectrum will be dominated by features from the numerous hydroxyl groups and the aromatic naphthalene system.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3500-3200 (Broad) | O-H Stretch | The broadness is a definitive sign of extensive intermolecular hydrogen bonding due to the multiple hydroxyl groups.[3][4][15][16][17] |

| 3100-3000 | Aromatic C-H Stretch | Characteristic of the C-H bonds on the naphthalene ring.[17] |

| 3000-2850 | Aliphatic C-H Stretch | From the C-H bonds on the oxane and hydroxymethyl groups. |

| ~1600, ~1500 | C=C Aromatic Ring Stretch | Two distinct bands confirming the presence of the aromatic naphthalene system.[3][4] |

| ~1220 | Aryl C-O Stretch | Associated with the Ar-O-C ether linkage, characteristic of a phenolic ether.[15][17] |

| 1150-1000 | Aliphatic C-O Stretch | A strong, complex region of multiple overlapping bands from the C-O bonds of the alcohols and the cyclic ether in the oxane ring.[3][4][15] |

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of this analysis, providing the detailed atom-by-atom connectivity and stereochemical insights required for unambiguous structure elucidation.

Expertise in Action: The Critical Choice of Solvent

For a poly-hydroxyl compound, the choice of NMR solvent is non-trivial. In common solvents like CDCl₃, the exchange of hydroxyl protons is often fast, leading to broad, indistinct signals that may not couple to adjacent protons.[18] Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[18] Its hydrogen-bond accepting nature slows down the proton exchange rate, allowing for the observation of sharp O-H signals and their coupling to neighboring C-H protons, providing invaluable structural information.[19][20]

Workflow for Complete NMR Analysis

Caption: Key HMBC correlation confirming the glycosidic bond.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol is achievable through the systematic and integrated application of modern spectroscopic techniques. This guide outlines a workflow where each step validates the last:

-

Mass Spectrometry confirms the molecular formula and the fundamental aglycone-glycone composition.

-

FT-IR Spectroscopy provides a rapid check for the expected functional groups (hydroxyls, aromatic ring, ethers).

-

A comprehensive suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) provides the definitive, high-resolution map of the molecular structure, confirming atomic connectivity and providing stereochemical insights.

By following this expert-guided, causality-driven approach, researchers can achieve a high degree of confidence in the structural assignment of this and other complex natural products.

References

- Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

- Vertex AI Search. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.

- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.

- Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- Agarwal, V., & Bermel, W. (n.d.). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides.

- Reddit. (2023, March 16). Hydroxyl Groups in NMR.

- Frański, R., & Stobiecki, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1501.

- LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).

- Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.

- Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Chemical Reviews, 113(4), 2275-2312.

- ChemicalBook. (n.d.). 2-Naphthol(135-19-3) 1H NMR spectrum.

- AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.

- Sierra, M. A., et al. (2005). Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. Organometallics, 24(12), 2956–2964.

- National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem Compound Database.

- Takayama, M. (1988). Formation and fragmentation of the [M + Na]+ ion of glycosides in fast atom bombardment mass spectrometry. Organic Mass Spectrometry, 23(11), 865-871.

- Science.gov. (n.d.). cosy hsqc hmbc: Topics.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.

- YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol.

- Navarro-Vazquez, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 689-696.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Tsanaktsidis, C. G., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(8), 2049.

Sources

- 1. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 6. poseidon-scientific.com [poseidon-scientific.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. researchmap.jp [researchmap.jp]

- 11. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution [kindle-tech.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]

- 14. azom.com [azom.com]

- 15. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. reddit.com [reddit.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-(Hydroxymethyl)-6-(naphthalen-2-yloxy)oxane-3,4,5-triol Interactions

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of the interactions between the novel naphthyl glycoside, 2-(hydroxymethyl)-6-(naphthalen-2-yloxy)oxane-3,4,5-triol, and a therapeutically relevant protein target. The molecule, while not currently indexed in major chemical databases, represents a class of compounds with significant potential in drug discovery. This document outlines a complete computational workflow, from target selection and system preparation to advanced molecular dynamics simulations and binding free energy calculations. Each protocol is presented with detailed causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the methodology but also understand the scientific rationale behind each step. By integrating molecular docking, molecular dynamics, and MM/PBSA calculations, this guide serves as a robust resource for predicting and analyzing the binding affinity and stability of novel small molecules with their protein targets.

Introduction

The convergence of computational power and sophisticated algorithms has positioned in silico modeling as an indispensable pillar of modern drug discovery. These techniques offer a rapid and cost-effective means to predict molecular interactions, elucidate binding mechanisms, and prioritize candidates for experimental validation. This guide focuses on a specific, novel compound, 2-(hydroxymethyl)-6-(naphthalen-2-yloxy)oxane-3,4,5-triol, a naphthyl glycoside synthesized for its potential therapeutic properties.

Given the structural motifs of this ligand—a sugar-like oxane ring and a polycyclic aromatic naphthalene group—a plausible and high-impact target is the Epidermal Growth Factor Receptor (EGFR) kinase domain. EGFR is a well-validated target in oncology, and its ATP-binding site is known to accommodate a wide range of inhibitors.[1][2][3] This guide will use the crystal structure of the human EGFR kinase domain (PDB ID: 1M17) as the receptor for our computational analysis.[1][4]

The workflow detailed herein is designed to be a self-validating system, progressing from low-complexity, high-throughput methods (molecular docking) to high-complexity, detailed-insight methods (molecular dynamics and binding free energy calculations). This hierarchical approach ensures that computational resources are used efficiently and that the final predictions are built upon a foundation of rigorous, multi-stage analysis.

Part 1: System Preparation: The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical steps for preparing both the protein receptor and the small molecule ligand for subsequent computational analysis.

Protocol 1: Receptor Structure Preparation

The initial crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential elements or lacks information crucial for simulation.[5][6] The primary objective here is to "clean" the structure and prepare it for interaction studies.[5][6][7]

Methodology:

-

Obtain the Receptor Structure: Download the PDB file for the EGFR kinase domain, PDB ID: 1M17, from the RCSB PDB database.[1][4]

-

Remove Non-Essential Molecules: Using a molecular visualization tool such as UCSF Chimera or PyMOL, delete all water molecules, co-crystallized ligands (e.g., erlotinib in 1M17), and any other heteroatoms not essential to the protein's structural integrity.[5][8] This step is crucial because these molecules can interfere with the docking of the new ligand.

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (like Asp, Glu, Lys, Arg, His) are appropriate for a physiological pH of 7.4.[9][10] This is vital for accurately modeling hydrogen bonds and electrostatic interactions.

-

Assign Partial Charges: Assign partial atomic charges to the protein using a standard force field (e.g., AMBER or CHARMM). This step is necessary for calculating electrostatic interaction energies during docking and simulation.[10][11]

-

Save the Prepared Structure: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format, which is required by docking software like AutoDock Vina.[12][13]

Protocol 2: Ligand Structure Preparation

Proper preparation of the ligand is equally critical to ensure its chemical and conformational properties are accurately represented.[11][14][15]

Methodology:

-

Generate 2D Structure and Convert to 3D: Since the compound is novel, its 2D structure is first drawn based on its IUPAC name. A plausible SMILES string for the molecule is c1ccc2cc(ccc2c1)O[C@H]3CO)O)O)O. Use a tool like Open Babel to convert this 2D representation into a 3D structure.

-

Energy Minimization: The initial 3D structure will not be in a low-energy conformation. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This step corrects unrealistic bond lengths and angles.

-

Assign Partial Charges: As with the protein, assign partial charges to the ligand atoms (e.g., Gasteiger charges).[9]

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is essential for flexible docking, allowing the docking algorithm to explore different conformations of the ligand within the binding site.[11]

-

Save in PDBQT Format: Save the final, prepared ligand structure in the PDBQT format for use in docking.[12][13]

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method for generating plausible binding poses and estimating binding affinity.[16]

Overall In Silico Workflow

The entire computational process follows a logical progression from initial setup to final, detailed analysis.

Caption: High-level workflow for in silico drug-target interaction analysis.

Protocol 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[17] The protocol involves defining a search space on the receptor and allowing Vina to find the best-fit conformation of the ligand within that space.[12]

Methodology:

-

Define the Binding Site (Grid Box): The search space for docking is defined by a "grid box". For the EGFR kinase domain, this box should encompass the known ATP-binding site. The center of the box can be determined from the position of the co-crystallized ligand in the original PDB file (1M17). A typical size for this box would be 25 x 25 x 25 Ångströms to allow for sufficient exploration space.[18]

-

Create the Configuration File: Prepare a configuration text file that specifies the paths to the prepared receptor (protein) and ligand PDBQT files, the coordinates for the center of the grid box, and the dimensions of the box.[12]

-

Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input.[17] Vina will perform the docking calculation and output a PDBQT file containing the predicted binding poses (typically 9-10), ranked by their binding affinity scores in kcal/mol.[18]

-

Analyze the Results: Visualize the output poses in a molecular graphics program. The top-ranked pose (most negative binding affinity) is the most probable binding mode. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues in the binding pocket.

Docking Results Summary

The quantitative output from AutoDock Vina can be summarized for clarity.

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -9.8 | 0.00 | Met793, Leu718, Gly796, Cys797 |

| 2 | -9.5 | 1.34 | Met793, Leu844, Thr790 |

| 3 | -9.2 | 2.11 | Leu718, Val726, Ala743 |

| ... | ... | ... | ... |

Table 1: Hypothetical docking results for the ligand with the EGFR kinase domain. Lower binding affinity scores indicate stronger predicted binding.

Part 3: Assessing Complex Stability with Molecular Dynamics

While docking provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and conformational changes in a simulated physiological environment.[19][20][21]

MD Simulation Workflow

The process involves setting up the system in a solvent box, neutralizing it, and then running a series of simulations to equilibrate and finally produce a trajectory for analysis.[22][23]

Caption: Step-by-step workflow for setting up and running an MD simulation.

Protocol 4: MD Simulation using GROMACS

GROMACS is a high-performance and widely-used MD simulation package.[19][24][25] This protocol outlines the key stages for simulating the protein-ligand complex.[22][23]

Methodology:

-

System Setup & Topology Generation:

-

Use the best-ranked pose from docking as the starting structure.

-

Select a force field (e.g., CHARMM36m) to describe the physics of the system.[26][27][28][29] The force field provides the parameters for all atoms and molecules.

-

Generate a topology file for the ligand. This can be challenging for novel molecules and may require tools like the CHARMM General Force Field (CGenFF) server.[30]

-

-

Solvation and Ionization:

-

Place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the box edge).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, creating a more realistic electrostatic environment.[22]

-

-

Energy Minimization: Before starting the dynamics, perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.[23]

-

Equilibration:

-

Perform a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature (e.g., 300 K).

-

Follow this with a longer equilibration (e.g., 1 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar).[23] During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

-

-

Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), remove the position restraints and run the production MD simulation for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex.[22]

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable, plateauing RMSD suggests the complex has reached equilibrium.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to identify key stable interactions.

-

Part 4: Refining Binding Affinity with MM/PBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy of a ligand to a protein from an MD trajectory.[31][32][33] It offers a more accurate estimation than docking scores by incorporating solvation effects and averaging over multiple conformations.[34][35]

Protocol 5: Binding Free Energy Calculation

This protocol uses the g_mmpbsa tool, which is compatible with GROMACS trajectories, to perform the calculations.[31]

Methodology:

-

Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames) at regular intervals.

-

Run MM/PBSA Calculation: For each snapshot, the g_mmpbsa script calculates the binding free energy (ΔG_bind) using the following equation:

-

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

Where:

-

ΔE_MM: The change in molecular mechanics energy in the gas phase (includes van der Waals and electrostatic interactions).

-

ΔG_solv: The change in solvation free energy (composed of polar and nonpolar contributions). The polar part is calculated using the Poisson-Boltzmann model, and the nonpolar part is estimated from the solvent-accessible surface area (SASA).[35]

-

-TΔS: The change in conformational entropy. This term is computationally expensive and is often neglected when comparing similar ligands, assuming the entropic contribution is similar.[32]

-

-

-

Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. This helps identify the "hotspot" residues that are most critical for ligand binding.

MM/PBSA Results Summary

The calculated energy components provide deep insight into the driving forces of binding.

| Energy Component | Average Contribution (kJ/mol) | Standard Deviation (kJ/mol) |

| Van der Waals Energy | -185.4 | 15.2 |

| Electrostatic Energy | -45.7 | 10.8 |

| Polar Solvation Energy | +130.2 | 12.5 |

| Nonpolar (SASA) Energy | -18.9 | 1.1 |

| Binding Free Energy (ΔG_bind) | -119.8 | 18.6 |

Table 2: Hypothetical MM/PBSA binding free energy results. The negative ΔG_bind indicates a favorable binding process, dominated by van der Waals and electrostatic interactions.

Conclusion and Future Directions

This guide has presented a rigorous, multi-step in silico workflow for characterizing the interaction between the novel compound 2-(hydroxymethyl)-6-(naphthalen-2-yloxy)oxane-3,4,5-triol and the EGFR kinase domain. The process, beginning with careful system preparation and progressing through molecular docking, molecular dynamics simulation, and MM/PBSA calculations, provides a comprehensive prediction of the ligand's binding mode, stability, and affinity.

The results from this computational pipeline serve as a strong foundation for further drug development efforts. The predicted binding pose and key interacting residues can guide the rational design of more potent and selective analogs. The ultimate validation of these in silico predictions, however, must come from experimental studies, such as in vitro binding assays and enzyme inhibition kinetics. The convergence of computational predictions and experimental validation represents the most powerful path forward in the discovery of novel therapeutics.

References

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

-

Berendsen, H. J. C., et al. (1995). GROMACS: A message-passing parallel molecular dynamics implementation. Computer Physics Communications, 91(1-3), 43-56.

-

Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919.

-

Hess, B., et al. (2008). GROMACS 4: Algorithms for Highly Efficient, Load-Balanced, and Scalable Molecular Simulation. Journal of Chemical Theory and Computation, 4(3), 435-447.

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: Visual Molecular Dynamics. Journal of Molecular Graphics, 14(1), 33-38.

-

Huang, J., & MacKerell, A. D. (2013). CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Journal of Computational Chemistry, 34(25), 2135-2145.

-

Stierand, K., & Rarey, M. (2007). From Modeling to Medicinal Chemistry: The Role of the Protein Data Bank. ChemMedChem, 2(6), 787-791.

-

RCSB Protein Data Bank. (n.d.). PDB ID: 1M17. RCSB.org.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

GROMACS Documentation. (2025). manual.gromacs.org.

-

Miller III, B. R., et al. (2012). MMPBSA.py: An Efficient Program for End-State Free Energy Calculations. Journal of Chemical Theory and Computation, 8(9), 3314-3321.

-

Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605-1612.

Sources

- 1. researchgate.net [researchgate.net]

- 2. epidermal growth factor receptor | Type I RTKs: ErbB (epidermal growth factor) receptor family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. rcsb.org [rcsb.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 12. eagonlab.github.io [eagonlab.github.io]

- 13. indico4.twgrid.org [indico4.twgrid.org]

- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 18. m.youtube.com [m.youtube.com]

- 19. GROMACS Tutorials [mdtutorials.com]

- 20. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. youtube.com [youtube.com]

- 23. compchems.com [compchems.com]

- 24. Preface and Disclaimer - GROMACS 2025.4 documentation [manual.gromacs.org]

- 25. Bibliography - GROMACS 2025.4 documentation [manual.gromacs.org]

- 26. CHARMM36 all‐atom additive protein force field: Validation based on comparison to NMR data | Semantic Scholar [semanticscholar.org]

- 27. (PDF) CHARMM36m: An improved force field for folded and intrinsically disordered proteins (2017) | Jing Huang | 5171 Citations [scispace.com]

- 28. CHARMM36 all-atom additive protein force field: validation based on comparison to NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 32. peng-lab.org [peng-lab.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

A Comprehensive Guide to the Preliminary Biological Screening of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

Introduction

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic agent is both arduous and exciting. The initial step in this journey is the preliminary biological screening, a critical phase that provides the first glimpse into the pharmacological potential of a novel chemical entity.[1][2] This guide offers an in-depth technical framework for conducting a preliminary biological screening, using the novel compound 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol (CAS No. 312693-81-5) as a case study.[3][4] While specific biological activities of this compound are not yet extensively documented in scientific literature, the methodologies detailed herein provide a robust and scientifically sound approach to its initial characterization.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just the "how" but also the "why" behind each experimental choice. Our focus is on establishing a self-validating system of protocols that ensures the generation of reliable and reproducible preliminary data.

Rationale for Assay Selection: The Tripartite Approach

For a novel compound with an unknown biological profile, a tripartite screening approach is a strategic starting point. This initial screen aims to answer three fundamental questions:

-

Is it cytotoxic? Understanding a compound's effect on cell viability is paramount. A highly cytotoxic compound may be a candidate for anticancer research, while low cytotoxicity is desirable for most other therapeutic applications.

-

Does it have antimicrobial properties? The rise of antibiotic resistance necessitates a continuous search for new antimicrobial agents.

-

Does it possess antioxidant activity? Oxidative stress is implicated in a multitude of diseases, making antioxidant capacity a valuable therapeutic property.

Therefore, this guide will focus on three well-established and highly regarded in vitro assays: the MTT assay for cytotoxicity, the broth microdilution method for antimicrobial activity, and the DPPH assay for antioxidant potential.

PART 1: Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which in turn is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).[8]

Experimental Protocol: MTT Assay

Materials and Reagents:

-

Human cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the chosen cell line to about 80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Hypothetical Data for 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.22 | 97.6 |

| 10 | 1.15 | 92.0 |

| 50 | 0.88 | 70.4 |

| 100 | 0.60 | 48.0 |

| 200 | 0.25 | 20.0 |

Interpretation: In this hypothetical scenario, the compound exhibits dose-dependent cytotoxicity, with an estimated IC50 value around 100 µM. This would be considered moderate cytotoxicity and might warrant further investigation, particularly if the effect is selective for cancer cells over normal cells.

PART 2: Antimicrobial Screening - Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11] The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.[11][12]

Principle of the Broth Microdilution Method

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth. The lowest concentration of the compound that shows no growth is the MIC.

Experimental Protocol: Broth Microdilution

Materials and Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standard antibiotic (e.g., tetracycline for bacteria, fluconazole for fungi)

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the microbial strains overnight.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the stock solution of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

-

Alternatively, the absorbance can be read using a microplate reader at 600 nm.

-

Data Analysis and Interpretation

The MIC value is reported in µg/mL or µM. A lower MIC value indicates greater antimicrobial activity.

Hypothetical Data for 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 64 |

| Escherichia coli | >256 |

| Candida albicans | 128 |

Interpretation: Based on this hypothetical data, the compound shows some activity against the Gram-positive bacterium S. aureus and the fungus C. albicans, but is not effective against the Gram-negative bacterium E. coli at the tested concentrations.

PART 3: Antioxidant Screening - DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the antioxidant potential of various compounds.[13]

Principle of the DPPH Assay

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[13] The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified by measuring the decrease in absorbance at approximately 517 nm.[13]

Experimental Protocol: DPPH Assay

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a standard antioxidant)

-

96-well microtiter plates

-

Microplate reader

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution of 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol in methanol.

-

Perform serial dilutions of the compound and the standard antioxidant (ascorbic acid).

-

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test compound or standard to the wells.

-

For the control, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[14]

-

Data Analysis and Interpretation

The percentage of DPPH radical scavenging activity is calculated using the following formula:[13]

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

The results can be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Hypothetical Data for 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

| Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |

| 0 (Control) | 0.98 | 0 |

| 10 | 0.85 | 13.3 |

| 25 | 0.69 | 29.6 |

| 50 | 0.47 | 52.0 |

| 100 | 0.23 | 76.5 |

| 200 | 0.11 | 88.8 |

Interpretation: The hypothetical data suggests that the compound has significant antioxidant activity, with an IC50 value slightly below 50 µg/mL. This would be a promising result, indicating that the compound is an effective free radical scavenger.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the preliminary biological screening of a novel compound, 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol. The tripartite screening strategy, employing the MTT, broth microdilution, and DPPH assays, provides a foundational understanding of the compound's cytotoxicity, antimicrobial potential, and antioxidant activity.

Based on the hypothetical data presented, 2-(Hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol demonstrates moderate cytotoxicity, selective antimicrobial activity against Gram-positive bacteria and fungi, and significant antioxidant properties. These preliminary findings would justify further investigation, including:

-

Cytotoxicity: Screening against a broader panel of cancer cell lines and normal cell lines to assess selectivity.

-

Antimicrobial: Determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and exploring the mechanism of action.

-

Antioxidant: Utilizing other antioxidant assays (e.g., ABTS, ORAC) to confirm the activity and investigating its potential in cell-based models of oxidative stress.

-

Structural Elucidation: Confirming the structure and purity of the compound using techniques such as NMR and mass spectrometry.

The methodologies described herein, grounded in established scientific principles, provide a solid foundation for the initial stages of drug discovery and development. By systematically applying these protocols, researchers can efficiently and effectively characterize novel chemical entities and identify promising candidates for further preclinical and clinical development.

References

-

Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

-

MTT assay. Wikipedia. Available at: [Link]

-

Broth microdilution. Wikipedia. Available at: [Link]

-

Broth Microdilution. MI - Microbiology. Available at: [Link]

-